AZD7507

CSF-1R Cardiovascular Safety Ion Channel

AZD7507 is the definitive CSF-1R inhibitor tool compound for researchers requiring uncompromised target potency without the cardiovascular toxicity that limits earlier-generation inhibitors. Built on a cinnoline scaffold—distinct from the quinoline-based AZ683—it delivers IC₅₀ 3 nM (biochemical) and 32 nM (cellular) with clean selectivity across >80 kinases and minimal hERG/NaV1.5 liability. This engineered safety profile enables chronic oral dosing and unambiguous interpretation of macrophage-specific outcomes, free of confounding c-KIT effects. Demonstrated in vivo efficacy in pancreatic, breast, and cervical cancer models; validated in syngeneic, xenograft, and GEMM platforms. Ideal for head-to-head comparisons with PLX3397, BLZ945, or GW2580 to dissect selectivity-pharmacokinetics-safety relationships. Choose AZD7507 for cleaner translational macrophage biology.

Molecular Formula C23H27FN6O3
Molecular Weight 454.5 g/mol
CAS No. 1041852-85-0
Cat. No. B1666235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7507
CAS1041852-85-0
SynonymsAZD7507;  AZD-7507;  AZD 7507.
Molecular FormulaC23H27FN6O3
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F
InChIInChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27)
InChIKeyCPDGCAFPSYOTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD7507 (CAS 1041852-85-0) – Potent and Orally Bioavailable CSF-1R Inhibitor with Mitigated Cardiovascular Toxicity


AZD7507 is a cinnoline-based, ATP-competitive inhibitor of colony-stimulating factor 1 receptor (CSF-1R) [1]. It exhibits potent biochemical activity (CSF-1R IC50 = 3 nM) and cellular activity (IC50 = 32 nM) [2]. The compound was designed to retain the high potency and oral pharmacokinetic (PK) profile of the earlier quinoline-based inhibitor AZ683 while overcoming its cardiovascular liabilities [1]. AZD7507 demonstrates a favorable selectivity profile over a panel of >80 kinases and displays weak inhibition of cardiac ion channels . It is supplied as a research-use compound with demonstrated in vivo antitumor activity in xenograft and genetic cancer models [3][4].

Why Generic Substitution Fails: Critical Differences Between AZD7507 and Other CSF-1R Inhibitors


CSF-1R inhibitors exhibit substantial variability in potency, selectivity, pharmacokinetics, and safety profiles that preclude simple interchangeability. AZD7507 was specifically engineered to address the cardiovascular toxicity associated with its predecessor AZ683 while preserving target potency and oral bioavailability [1]. Key differentiation arises from its cinnoline scaffold (versus quinoline in AZ683), which confers reduced basicity and lipophilicity, leading to a cleaner secondary pharmacology profile [1]. Furthermore, compared with other CSF-1R inhibitors such as GW2580, PLX3397, BLZ945, and JNJ-40346527, AZD7507 exhibits distinct selectivity windows, cardiac ion channel liability, and in vivo dosing requirements that directly impact experimental design and translational relevance [2].

Quantitative Evidence Guide: AZD7507 Differentiation Against Key CSF-1R Inhibitor Comparators


Mitigation of Cardiovascular Toxicity: Clean Cardiac Ion Channel Profile Compared to AZ683

AZD7507 was specifically designed to mitigate the cardiovascular toxicity observed with AZ683, a potent quinoline-based CSF-1R inhibitor. In vitro ion channel profiling demonstrates that AZD7507 exhibits weak inhibition of hERG (IC50 >30 μM) and NaV1.5 (IC50 = 26 μM) channels, whereas AZ683 showed more potent inhibition of these cardiac ion channels, which was linked to cardiovascular liabilities in vivo [1]. In a telemetry study in dogs, a single oral dose of AZD7507 produced no cardiovascular toxicity, no troponin elevation, and no ECG alterations [2].

CSF-1R Cardiovascular Safety Ion Channel Drug Discovery

Kinase Selectivity Profile: >1000-fold Window Against c-KIT Compared to Multi-Targeted Inhibitor PLX3397

AZD7507 is a highly selective CSF-1R inhibitor, with negligible activity against c-KIT (no inhibition at 1 μM) and other kinases, whereas PLX3397 (pexidartinib) is a multi-targeted inhibitor with potent activity against c-KIT (IC50 = 10 nM) and FLT3 (IC50 = 160 nM) . This selectivity difference is critical for studies requiring CSF-1R-specific perturbation without confounding off-target effects on c-KIT-dependent processes (e.g., mast cell function, hematopoiesis) [1].

CSF-1R Kinase Selectivity c-KIT Drug Discovery

In Vivo Antitumor Efficacy: Tumor Shrinkage in Aggressive Pancreatic Cancer Model

In a genetic mouse model of pancreatic ductal adenocarcinoma (PDAC), treatment with AZD7507 caused shrinkage of established tumors and increased mouse survival [1]. This efficacy is attributed to depletion of CSF1R+ tumor-associated macrophages and subsequent enhancement of T cell-mediated antitumor immunity [1][2]. While cross-study comparisons are limited, this outcome represents a stringent test of CSF-1R inhibition in a difficult-to-treat model, distinguishing AZD7507 from inhibitors that primarily delay tumor growth without inducing regression.

CSF-1R Pancreatic Cancer Tumor Microenvironment In Vivo Efficacy

Oral Pharmacokinetics: Favorable Rat PK Profile with 42% Bioavailability

AZD7507 retains the desired oral PK properties of AZ683, demonstrating good oral bioavailability in rats. Reported PK parameters include an in vivo clearance of 7 mL/min/kg and 42% oral bioavailability [1][2]. This profile supports convenient oral dosing in preclinical in vivo studies, contrasting with some CSF-1R inhibitors that require intraperitoneal administration or exhibit lower bioavailability [3].

CSF-1R Pharmacokinetics Oral Bioavailability Drug Discovery

Optimal Research and Industrial Applications for AZD7507


Preclinical Tumor Immunology Studies Requiring Selective Macrophage Depletion

AZD7507 is ideally suited for in vivo studies investigating the role of tumor-associated macrophages (TAMs) in immune suppression and tumor progression. Its high selectivity for CSF-1R over c-KIT minimizes confounding effects on mast cells and hematopoietic progenitors, enabling cleaner interpretation of macrophage-specific outcomes [1]. Demonstrated efficacy in pancreatic, breast, and cervical cancer models supports its use in syngeneic, xenograft, and genetically engineered mouse models (GEMMs) [2][3].

Combination Therapy Studies with Chemotherapy or Immunotherapy

The favorable oral PK and mitigated cardiovascular toxicity profile of AZD7507 make it a practical choice for long-term combination studies. It has been successfully combined with carboplatin chemotherapy in preclinical models [1], and its ability to enhance CD8+ T cell infiltration suggests potential synergy with immune checkpoint inhibitors [2].

Investigating CSF-1R Signaling in Inflammatory and Autoimmune Disease Models

Beyond oncology, CSF-1R plays a role in inflammatory and autoimmune conditions through regulation of macrophage homeostasis. AZD7507's clean cardiac safety profile and oral bioavailability make it suitable for chronic dosing studies in models of rheumatoid arthritis, multiple sclerosis, and other inflammatory diseases where macrophage depletion is a therapeutic strategy [3].

Comparative Pharmacology Studies with Other CSF-1R Inhibitors

AZD7507 serves as an important tool compound for head-to-head comparisons with other CSF-1R inhibitors (e.g., PLX3397, BLZ945, GW2580) to dissect the contribution of kinase selectivity, pharmacokinetics, and safety profiles to in vivo efficacy and tolerability [4]. Such studies are valuable for target validation and for informing the design of next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD7507

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.